1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Brand Name:
Vulcanchem
CAS No.:
152432-23-0
VCID:
VC21113355
InChI:
InChI=1S/C14H11ClO2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)13-8-9-14(15)18-13/h2-9H,1H3
SMILES:
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl
Molecular Formula:
C14H11ClO2S
Molecular Weight:
278.8 g/mol
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one
CAS No.: 152432-23-0
Cat. No.: VC21113355
Molecular Formula: C14H11ClO2S
Molecular Weight: 278.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152432-23-0 |
|---|---|
| Molecular Formula | C14H11ClO2S |
| Molecular Weight | 278.8 g/mol |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C14H11ClO2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)13-8-9-14(15)18-13/h2-9H,1H3 |
| Standard InChI Key | OCHRGIXGUNICDQ-QPJJXVBHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Cl |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator